molecular formula C6H7NO3 B6169510 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde CAS No. 2649068-75-5

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

Cat. No.: B6169510
CAS No.: 2649068-75-5
M. Wt: 141.1
InChI Key:
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Description

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purification, making them efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the aldehyde group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the context of its use, such as in biological studies or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of oxygen and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.

Properties

CAS No.

2649068-75-5

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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